molecular formula C6H5ClFN B1590449 2-Chloro-3-fluoro-5-methylpyridine CAS No. 34552-15-3

2-Chloro-3-fluoro-5-methylpyridine

Cat. No. B1590449
CAS RN: 34552-15-3
M. Wt: 145.56 g/mol
InChI Key: XZJURWKNRAGMCG-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-methylpyridine is a pesticide intermediate . It is a white to yellowish crystalline low melting solid .


Synthesis Analysis

2-Chloro-3-fluoro-5-methylpyridine can be synthesized by many methods . One such method involves the fluorination of 2-chloro-5-trichloromethylpyridine .


Molecular Structure Analysis

The molecular formula of 2-Chloro-3-fluoro-5-methylpyridine is C6H5ClFN . Its molecular weight is 145.56 .


Physical And Chemical Properties Analysis

2-Chloro-3-fluoro-5-methylpyridine is a solid at 20°C . It has a melting point of 28°C and a boiling point of 92°C/25 mmHg . It is soluble in methanol .

Scientific Research Applications

Synthesis and Chemical Transformation

  • 2-Fluoro-4-methylpyridine, a related compound, is used in the synthesis of cognition-enhancing drugs by undergoing chlorination, hydrolysis, and methanesulfonylation processes (Pesti et al., 2000).
  • Another study focuses on the synthesis of 2-chloro-5-hydroxynicotinonitrile via 5-amino-2-chloro-3-methylpyridine, which is relevant in creating basic metabolites for certain pharmaceutical compounds (Ponticello et al., 1980).
  • A study on 2-Chloro-5-trichloromethylpyridine, closely related to the compound , demonstrates its significance as an intermediate in medicine and pesticide synthesis, exploring separation and purification methods (Su Li, 2005).

Molecular Characterization and Reactions

  • A study focuses on the trifluoroethoxylation of 2,5-dichloro-3-trifluoromethylpyridine, which is similar to 2-Chloro-3-fluoro-5-methylpyridine, providing insights into the reaction mechanism and molecular characterization (Qian et al., 1994).
  • Research on the kinetics of reactions involving substituted α-halogenopyridines, including fluorine and chlorine substitutions, offers insights into nucleophilic aromatic substitution mechanisms (Brewis et al., 1974).
  • Another study examines the Suzuki coupling reaction involving halogen-substituted pyridines, providing insights into structural characterization and synthesis methodologies (Manojkumar et al., 2013).

Agricultural and Herbicidal Applications

  • A synthesis of 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, derived from related pyridine compounds, reveals their utility as herbicidal inhibitors of photosystem II in plants (Liu et al., 2005).

Catalysis and Functionalization

  • A study describes the chemoselective functionalization of a halogen-rich pyridine derivative, revealing insights into catalytic amination and chemoselectivity in organic synthesis (Stroup et al., 2007).
  • Research on silyl-mediated halogen/halogen displacement in pyridines, including chloro and fluoro substitutions, contributes to understanding the reactivity and potential transformations of such compounds (Schlosser & Cottet, 2002).

Safety And Hazards

2-Chloro-3-fluoro-5-methylpyridine can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and getting medical advice if irritation persists .

properties

IUPAC Name

2-chloro-3-fluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJURWKNRAGMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543283
Record name 2-Chloro-3-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluoro-5-methylpyridine

CAS RN

34552-15-3
Record name 2-Chloro-3-fluoro-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34552-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-fluoro-5-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
PL Setliff - Organic Preparations and Procedures International, 1971 - Taylor & Francis
Our interest in 2, 3-dihalopyridines1 as potential progenitors of 2, 3-dehydropyridines (2, 3-pyridynes) prompted the preparation of 2-chloro-3-fluoro-5-methyl pyridine (X) and 2-bromo-3…
Number of citations: 11 www.tandfonline.com
RG Pews, Z Lysenko - The Journal of Organic Chemistry, 1985 - ACS Publications
… be an alternative route to the preparation of 2-chloro-3-fluoro-5-methylpyridine (Scheme IV). … Cyclization of 12 with HC1 in acetonitrile at 180 C gave 2-chloro-3-fluoro-5-methylpyridine. …
Number of citations: 43 pubs.acs.org
S Kagabu, N Ito, R Imai, Y Hieta… - Journal of Pesticide …, 2005 - jstage.jst.go.jp
Following a recent report of unexpectedly high affinity of 5-azidoimidacloprid to insect nicotinic acetylcholine receptor, derivatives with four halogen atoms and cyano and nitro were …
Number of citations: 20 www.jstage.jst.go.jp
Z Xu, X Xu, R O'Laoi, H Ma, J Zheng, S Chen… - Bioorganic & Medicinal …, 2016 - Elsevier
… Bromination of 2-chloro-3-fluoro-5-methylpyridine using NBS in CH 3 CN provided compound 47, which was reacted with NaN 3 and subsequently reduced with PPh 3 to give amine 48…
Number of citations: 15 www.sciencedirect.com
BI Usachev - Organic Chemistry, 2020 - arkat-usa.org
This review is devoted to the chemistry of fluoroalkyl cyanides (RF-nitriles): their synthesis and chemical properties. Syntheses of non-functionalized RF-nitriles (FCH2CN, F2CHCN, …
Number of citations: 5 www.arkat-usa.org
KI Kobrakov, AV Ivanov - Chemistry of Heterocyclic Compounds, 2001 - Springer
… It was possible to obtain the expected 2-chloro-3-fluoro-5-methylpyridine (12) as a result of the following chain of transformations: …
Number of citations: 18 link.springer.com

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